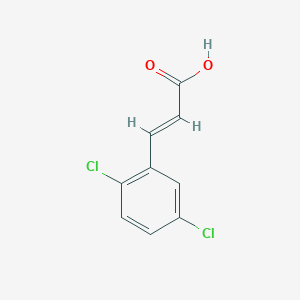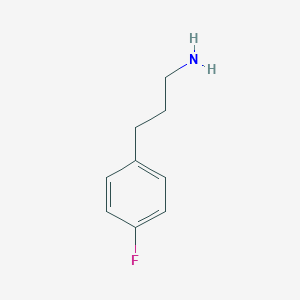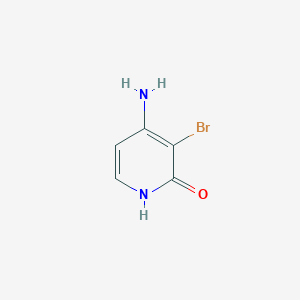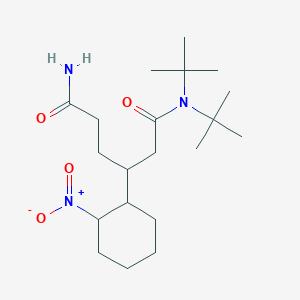
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide, also known as BNPA, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for scientists studying various biological processes.
Mécanisme D'action
The exact mechanism of action of N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide is not fully understood, but it is thought to act as an inhibitor of certain ion channels and transporters. It has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and transporters, which can affect the function of cells and tissues. It has also been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to access intracellular targets. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research involving N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify other potential targets for its activity.
Méthodes De Synthèse
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of tert-butylamine with adipic acid to form N,N-bis(tert-butyl)adipamide. This intermediate is then reacted with 2-nitrocyclohexanone to form the final product, N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide.
Applications De Recherche Scientifique
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide has been used in a variety of scientific research applications, including studies of ion channels, membrane transporters, and G protein-coupled receptors. It has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death.
Propriétés
Numéro CAS |
102366-82-5 |
|---|---|
Nom du produit |
N,N-Bis(tert-butyl)-3-(2-nitrocyclohexyl)adipamide |
Formule moléculaire |
C20H37N3O4 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N,N-ditert-butyl-3-(2-nitrocyclohexyl)hexanediamide |
InChI |
InChI=1S/C20H37N3O4/c1-19(2,3)22(20(4,5)6)18(25)13-14(11-12-17(21)24)15-9-7-8-10-16(15)23(26)27/h14-16H,7-13H2,1-6H3,(H2,21,24) |
Clé InChI |
BBNXIROMEHRFQA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C(=O)CC(CCC(=O)N)C1CCCCC1[N+](=O)[O-])C(C)(C)C |
SMILES canonique |
CC(C)(C)N(C(=O)CC(CCC(=O)N)C1CCCCC1[N+](=O)[O-])C(C)(C)C |
Synonymes |
3-(2-nitrocyclohexyl)-N,N-ditert-butyl-hexanediamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



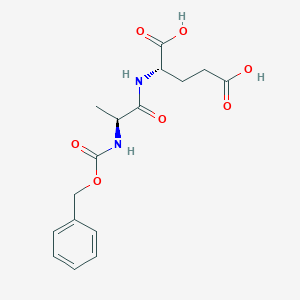
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
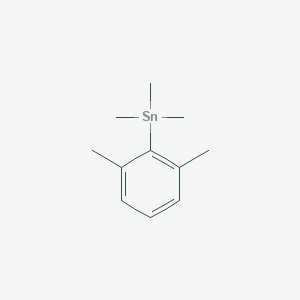

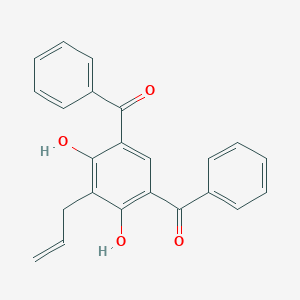
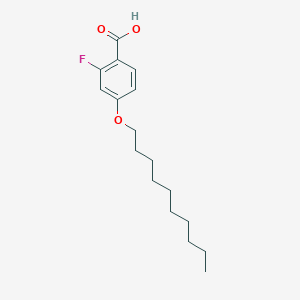

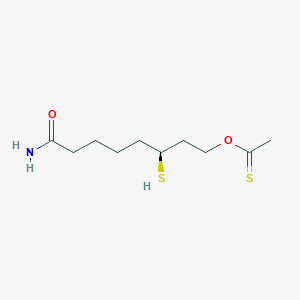
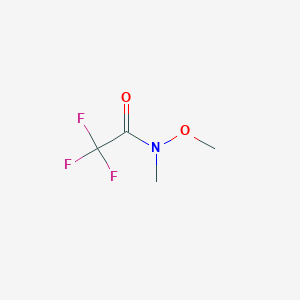
![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
